(3Z)-1-ethyl-3-(4-oxo-2-piperidin-1-yl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ETHYL-3-[(5Z)-4-OXO-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole core, a thiazole ring, and a piperidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ETHYL-3-[(5Z)-4-OXO-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, including the formation of the indole core, the thiazole ring, and the piperidine moiety. The synthetic route typically starts with the preparation of the indole core through electrophilic substitution reactions. The thiazole ring is then introduced via cyclization reactions involving appropriate precursors. Finally, the piperidine moiety is added through nucleophilic substitution reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-ETHYL-3-[(5Z)-4-OXO-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-ETHYL-3-[(5Z)-4-OXO-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(5Z)-4-OXO-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-ETHYL-3-[(5Z)-4-OXO-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core and exhibit similar biological activities, but differ in their substituents and overall structure.
Thiazole derivatives: These compounds contain the thiazole ring and may have similar chemical reactivity and biological properties.
Piperidine derivatives: These compounds feature the piperidine moiety and are known for their diverse pharmacological activities. The uniqueness of 1-ETHYL-3-[(5Z)-4-OXO-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of these three distinct structural elements, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H19N3O2S/c1-2-21-13-9-5-4-8-12(13)14(17(21)23)15-16(22)19-18(24-15)20-10-6-3-7-11-20/h4-5,8-9H,2-3,6-7,10-11H2,1H3/b15-14- |
InChI Key |
PWMLTDZXAYBHCF-PFONDFGASA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCCCC4)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCCCC4)C1=O |
Origin of Product |
United States |
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